Pramoxine hydrochloride

Descripción general

Descripción

El hidrocloruro de pramoxina es un anestésico tópico y un compuesto antipruriginoso descubierto en Abbott Laboratories en 1953. Se utiliza ampliamente para aliviar el dolor y la picazón causados por afecciones como las quemaduras solares, las picaduras de insectos, la hiedra venenosa y los cortes y rasguños menores. El compuesto es conocido por su baja toxicidad y su mínima irritación de las membranas mucosas.

Mecanismo De Acción

El hidrocloruro de pramoxina funciona inhibiendo los canales de sodio dependientes del voltaje en las neuronas. Esta inhibición disminuye la permeabilidad del sodio a la célula, estabilizando la membrana neuronal y evitando la iniciación y conducción de los impulsos nerviosos. Como resultado, el compuesto bloquea eficazmente las sensaciones de dolor y picazón .

Análisis Bioquímico

Biochemical Properties

Pramoxine hydrochloride works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation . It reversibly binds and inhibits voltage-gated sodium channels on neurons, decreasing sodium permeability into the cell . This stabilizes the membrane and prevents ionic fluctuations needed for depolarization, stopping any action potential propagation .

Cellular Effects

The primary cellular effect of this compound is the inhibition of action potential propagation in neurons . By decreasing the permeability of neuronal membranes to sodium ions, it blocks both the initiation and conduction of nerve impulses . This leads to a decrease in sensation, providing relief from pain and itching .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels on neurons . It reversibly binds to these channels, inhibiting their function and decreasing sodium permeability into the cell . This prevents the ionic fluctuations necessary for neuron membrane depolarization and the propagation of action potentials .

Temporal Effects in Laboratory Settings

Its effects are known to be rapid, providing temporary relief from pain and itching .

Dosage Effects in Animal Models

This compound is commonly used in veterinary medicine to provide temporary relief from scratching and flaking associated with seborrheic dermatitis and other skin disorders

Subcellular Localization

Given its mechanism of action, it is likely to localize at the cell membrane where it interacts with voltage-gated sodium channels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del hidrocloruro de pramoxina implica varios pasos clave:

Formación de éter: La reacción entre la hidroquinona y el 1-bromobutano en condiciones alcalinas produce 4-butoxifenol.

Alquilación: El 4-butoxifenol se hace reaccionar entonces con 3-cloropropilmorfolina para formar pramoxina.

Salificación: El paso final implica convertir la pramoxina en su sal de clorhidrato haciendo reaccionar con ácido clorhídrico.

Métodos de producción industrial

La producción industrial del hidrocloruro de pramoxina sigue una ruta sintética similar pero está optimizada para la fabricación a gran escala. El proceso implica:

Reacción de paraclorofenol y butano brominado: Esta reacción se produce en condiciones alcalinas para producir 4-n-butoxiclorobenceno.

Reacción de morfolina y 3-bromopropanol: Este paso también se produce en condiciones alcalinas para producir N-(3-hidroxilpropil)morfolina.

Reacción final y purificación: El 4-n-butoxiclorobenceno y la N-(3-hidroxilpropil)morfolina se hacen reaccionar en condiciones alcalinas, seguidas de extracción, lavado, secado y salificación para obtener hidrocloruro de pramoxina con alta pureza y menos impurezas

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de pramoxina experimenta diversas reacciones químicas, entre las que se incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia del anillo de morfolina.

Hidrólisis: El hidrocloruro de pramoxina puede sufrir hidrólisis en condiciones ácidas o básicas.

Reactivos y condiciones comunes

Condiciones alcalinas: Utilizadas en la síntesis de intermediarios.

Ácido clorhídrico: Utilizado en el paso de salificación para producir hidrocloruro de pramoxina.

Productos principales

4-butoxifenol: Un intermedio en la síntesis de pramoxina.

N-(3-hidroxilpropil)morfolina: Otro intermedio en el proceso de síntesis.

Aplicaciones Científicas De Investigación

El hidrocloruro de pramoxina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en estudios de anestésicos locales.

Biología: Investigado por sus efectos en las membranas neuronales y los canales iónicos.

Medicina: Ampliamente utilizado en formulaciones tópicas para el alivio del dolor y la picazón.

Industria: Incorporado en productos de venta libre como cremas para la picazón, preparaciones para hemorroides y antibióticos tópicos .

Comparación Con Compuestos Similares

El hidrocloruro de pramoxina se compara a menudo con otros anestésicos locales como:

Lidocaína: Otro anestésico local ampliamente utilizado con un mecanismo de acción similar pero una estructura química diferente.

Benzocaína: Conocida por su uso en el alivio tópico del dolor, pero tiene un mayor potencial para causar reacciones alérgicas.

Tetracaína: Un potente anestésico local utilizado en procedimientos más invasivos.

El hidrocloruro de pramoxina destaca por su baja toxicidad, su mínima irritación de las membranas mucosas y su eficacia en las formulaciones de venta libre .

Actividad Biológica

Pramoxine hydrochloride, commonly referred to as pramoxine, is a topical anesthetic and antipruritic agent widely used in dermatology and other medical fields. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a reduction in pain and itch sensations. This article provides a comprehensive overview of pramoxine's biological activity, including its pharmacodynamics, clinical efficacy, and research findings.

Pramoxine acts by reversibly binding to voltage-gated sodium channels on neuronal membranes. This binding stabilizes the membrane and prevents ionic fluctuations necessary for depolarization, effectively blocking action potential propagation. As a result, pramoxine diminishes the perception of pain and itch by interrupting the transmission of these sensations through peripheral nerves .

Pharmacodynamics

- Type : Local anesthetic and antipruritic

- Administration : Topical only; minimal systemic absorption

- Pharmacological Action : Inhibits voltage-gated sodium channels

- Onset of Action : Rapid relief from pruritus and pain

Clinical Applications

Pramoxine is utilized in various formulations for treating conditions such as:

- Minor cuts and burns

- Insect bites

- Rashes (e.g., poison ivy)

- Hemorrhoids

- Uremic pruritus in patients undergoing hemodialysis

Table 1: Summary of Clinical Studies on this compound

Case Studies

-

Uremic Pruritus Management :

A study involving hemodialysis patients demonstrated that a lotion containing 1% pramoxine significantly reduced itch intensity, achieving a 61% reduction compared to a mere 12% in the control group. This highlights pramoxine's potential as an effective treatment for chronic itch associated with renal failure . -

Dermatological Applications :

In a clinical trial assessing the efficacy of pramoxine cream for various dermatological conditions, it was found that 57% of participants experienced significant relief from itching , particularly those using cream formulations over gels .

Safety Profile

Pramoxine has a favorable safety profile, with minimal systemic absorption when applied topically. Common side effects are rare but may include localized irritation or allergic reactions. The compound is not associated with the typical side effects seen with "caine" type anesthetics, making it suitable for patients with sensitivities to these agents .

Propiedades

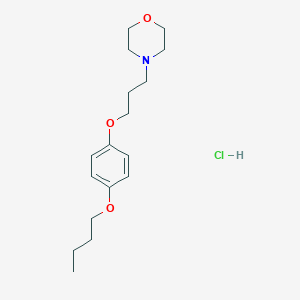

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCBXBCPLUFJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-65-8 (Parent) | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047777 | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |

| Record name | SID855556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/ | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

637-58-1 | |

| Record name | Pramoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-183 °C | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.